![molecular formula C21H20N4O2 B2861251 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1797218-09-7](/img/structure/B2861251.png)
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Description
“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1Scientific Research Applications
Drug Design and Development
Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common structure in medicinal chemistry, contributing to the pharmacokinetic properties of drugs.
Synthesis of Piperidine Derivatives
The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is an important area of research. These derivatives are synthesized through intra- and intermolecular reactions, which are significant for creating biologically active compounds .
Biological Activity and Pharmacological Applications
Piperidine derivatives exhibit a wide range of biological activities. They are used in the discovery and biological evaluation of potential drugs. The compound’s structure allows for the exploration of its activity against specific biological targets, which can lead to the development of new therapeutic agents .
Catalysis and Chemical Reactions
The compound can be used as a catalyst or intermediate in chemical reactions. Its piperidine core can facilitate one-pot functionalization of unsaturated intermediates, which typically require multiple steps. This can streamline synthesis processes in organic chemistry .
Inhibitors for Kinases
Piperidine derivatives have been designed as dual inhibitors for kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors can be crucial in the treatment of cancers, such as anaplastic large cell lymphoma .
Diabetes Treatment
The structural analogs of this compound have been investigated for their potency as DPP-4 inhibitors, which are relevant in the treatment of type 2 diabetes. The compound’s derivatives could be compared with other inhibitors to assess their efficacy and duration of action .
properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c22-13-17-5-3-9-23-20(17)25-10-7-15(8-11-25)14-24-21(26)19-12-16-4-1-2-6-18(16)27-19/h1-6,9,12,15H,7-8,10-11,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGHYPSCKZREGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide |
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